molecular formula C23H16O2 B5191278 2-Benzhydrylnaphthalene-1,4-dione CAS No. 14039-65-7

2-Benzhydrylnaphthalene-1,4-dione

Cat. No.: B5191278
CAS No.: 14039-65-7
M. Wt: 324.4 g/mol
InChI Key: XSVWYZRKTCROSD-UHFFFAOYSA-N
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Description

2-Benzhydrylnaphthalene-1,4-dione is a synthetic naphthoquinone-based compound designed for advanced anticancer research, particularly in the field of cancer cell metabolism. This compound is of significant interest for its potential to target the Warburg effect, a form of altered aerobic glycolysis that is a hallmark of many cancer cells . The naphthalene-1,4-dione scaffold is a privileged structure in medicinal chemistry, known for its role in frontline chemotherapeutics and its ability to influence redox processes within cells . Researchers can utilize this compound to investigate mechanisms that disrupt energy production in cancer cells, potentially leading to selective cytotoxicity. Naphthoquinone derivatives have been shown to increase oxygen consumption rate and alter mitochondrial function, pushing cancer cells away from glycolysis and toward oxidative phosphorylation, which can induce cell death . Furthermore, related compounds have been identified to potentially interact with key regulatory proteins like Keap1, a critical manager of cellular oxidative stress responses, opening avenues for novel targeted therapy development . The benzhydryl moiety is explored for its potential to modulate the compound's steric and electronic properties, aiming to enhance target specificity and pharmacological properties. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-benzhydrylnaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16O2/c24-21-15-20(23(25)19-14-8-7-13-18(19)21)22(16-9-3-1-4-10-16)17-11-5-2-6-12-17/h1-15,22H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVWYZRKTCROSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282588
Record name 2-benzhydrylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14039-65-7
Record name NSC26681
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26681
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-benzhydrylnaphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Benzhydrylnaphthalene-1,4-dione typically involves the reaction of benzhydrol with 1,4-naphthoquinone. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 2-Benzhydrylnaphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-Benzhydrylnaphthalene-1,4-dione, a compound with a complex structure, has garnered attention in various scientific research applications. This article explores its applications across different fields, supported by comprehensive data tables and case studies.

Antioxidant Properties

One of the primary applications of this compound is its role as an antioxidant. Research indicates that it can scavenge reactive oxygen species (ROS), which are implicated in various diseases, including cancer and neurodegenerative disorders. Studies have demonstrated its effectiveness in reducing oxidative stress in cellular models, suggesting potential therapeutic applications in aging and disease management.

Photodynamic Therapy (PDT)

The compound has also been investigated for its use in photodynamic therapy, a treatment modality that utilizes light-sensitive compounds to produce cytotoxic effects upon light activation. In vitro studies have shown that this compound can induce apoptosis in cancer cells when exposed to specific wavelengths of light, highlighting its potential as a phototherapeutic agent.

Drug Development

Recent studies have explored the compound's pharmacological properties, particularly its ability to inhibit certain enzymes involved in cancer progression. For instance, it has shown promise as a selective inhibitor of specific kinases that play critical roles in tumor growth and metastasis. This positions this compound as a candidate for further drug development aimed at targeted cancer therapies.

Material Science

In material science, this compound has been utilized in the development of organic electronic materials due to its unique electronic properties. Its incorporation into polymer matrices has been studied for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs), where it contributes to enhanced charge transport and stability.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of Hiroshima investigated the antioxidant effects of this compound on human dermal fibroblasts exposed to oxidative stress. The results indicated a significant reduction in cell death and ROS levels compared to untreated controls, showcasing the compound's protective effects against oxidative damage .

Case Study 2: Photodynamic Therapy Application

In another study published in Cancer Research, the efficacy of this compound was evaluated as a PDT agent against melanoma cells. The findings revealed that upon light activation, treated cells exhibited increased apoptosis rates and decreased viability compared to controls. This study supports the compound's potential application in cancer treatment protocols .

Data Tables

Application AreaFindingsReferences
Antioxidant PropertiesSignificant reduction in ROS levels and cell death in fibroblast models
Photodynamic TherapyIncreased apoptosis rates in melanoma cells upon light activation
Drug DevelopmentSelective inhibition of tumor-related kinasesOngoing research
Material ScienceEnhanced charge transport properties in OLEDs and OPVsPreliminary data

Mechanism of Action

The mechanism of action of 2-Benzhydrylnaphthalene-1,4-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as apoptosis and cell proliferation. Detailed studies are required to fully elucidate the molecular targets and pathways involved .

Comparison with Similar Compounds

2-(Benzylamino)naphthalene-1,4-dione (Compound 7, and )
  • Synthesis: Synthesized via refluxing naphthalene-1,4-dione with benzylamine in ethanol, yielding 78–80% as a red solid .
  • Physical Properties : Melting point = 159–160°C; characterized by NMR and mass spectrometry .
  • Key Differences: The benzylamino group introduces a primary amine, enabling further condensation reactions (e.g., with acetaldehyde to form benzo[f]indole-4,9-dione derivatives) . In contrast, the benzhydryl group in 2-Benzhydrylnaphthalene-1,4-dione lacks nucleophilic reactivity but enhances steric hindrance.
2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione ()
  • Synthesis: Prepared via solvent-dependent crystallization, yielding polymorphs with planar naphthoquinone rings stabilized by C–H⋯O and π–π interactions .
  • Key Differences : The propargyloxy group introduces alkyne functionality, enabling click chemistry applications, whereas the benzhydryl group prioritizes lipophilicity over reactivity.
Chloro-Substituted Derivatives ( and )
  • Examples: 2-Chloro-3-(propylamino)naphthalene-1,4-dione (CAS 22272-27-1): Combines chloro and propylamino substituents . 2-[(1-Benzylpiperidin-4-yl)amino]-3-chloro-1,4-dihydronaphthalene-1,4-dione: Features a piperidine-linked benzyl group and chloro substitution .
  • Key Differences: Chloro groups enhance electron-withdrawing effects, altering redox potentials compared to the electron-rich benzhydryl group.

Physicochemical Properties

Compound Substituent Melting Point (°C) Yield (%) Solubility Trends
This compound Benzhydryl Not reported Not reported Low (predicted due to steric bulk)
2-(Benzylamino)naphthalene-1,4-dione Benzylamino 159–160 78–80 Moderate in polar solvents
2-(Prop-2-yn-1-yloxy)naphthalene-1,4-dione Propargyloxy Not reported Not reported Solvent-dependent polymorphism
2-Chloro-3-(propylamino)naphthalene-1,4-dione Chloro + propylamino Not reported Not reported Likely polar aprotic solvents
Anti-Inflammatory Activity
  • Benzo[f]indole-4,9-dione Derivatives (–2) : Compounds like 1-benzyl-1H-benzo[f]indole-4,9-dione (8) exhibit potent inhibition of superoxide anion generation (IC₅₀ = 1.2–3.8 μM) and neutrophil elastase release . Steric and electronic effects from substituents (e.g., methyl groups) modulate activity, with bulky groups reducing efficacy .
  • Relevance to Benzhydryl Derivatives : The benzhydryl group’s bulk may further enhance target binding through hydrophobic interactions but could limit membrane permeability.
Neuroprotective Potential ( and )
  • Vitamin K Derivatives: 2-(Alkylamino)naphthalene-1,4-diones show neuroprotective effects via redox modulation .
  • Imidazolidin-2,4-diones () : Derivatives like IM-7 demonstrate cardiovascular effects, highlighting the role of aryl substituents in bioactivity .

Reactivity and Functionalization

  • Regiospecific Reactions :
    • Oximination at C-4 (vs. C-9) in benzo[f]indole-4,9-diones is driven by downfield ¹³C-NMR shifts (180.98 → 141.42 ppm) .
    • Steric hindrance from benzhydryl may favor similar regioselectivity but with slower reaction kinetics.
  • Condensation Reactions: Benzylamino derivatives readily condense with carbonyl compounds (e.g., acetone), whereas benzhydryl’s bulk may necessitate harsher conditions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Benzhydrylnaphthalene-1,4-dione, and how can purity be ensured?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or Friedel-Crafts alkylation, leveraging the reactivity of the bromomethyl or benzhydryl groups. Industrial protocols suggest continuous flow processes with automated reactors for precise temperature and pressure control . Purification typically involves recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) to isolate high-purity product. Monitor reactions via TLC and confirm purity using HPLC (>98% by area normalization) .

Q. How can structural characterization of this compound be performed?

  • Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

  • NMR : 1^1H and 13^13C NMR to confirm substitution patterns (e.g., benzhydryl protons at δ 5.2–5.5 ppm, quinone carbonyls at ~180 ppm) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., planar naphthoquinone core with dihedral angles <5° deviation) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ions (e.g., [M+H]+^+ at m/z 351.12) .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions involving volatile solvents (e.g., DMF, chloroform).
  • Waste Management : Segregate halogenated byproducts (e.g., brominated intermediates) and dispose via certified hazardous waste contractors .

Advanced Research Questions

Q. How can reaction mechanisms involving this compound be elucidated?

  • Methodological Answer :

  • Kinetic Studies : Monitor substituent effects via Hammett plots (e.g., σ+^+ values for benzhydryl groups) to infer electrophilic/nucleophilic pathways .
  • Isotopic Labeling : Use 18^{18}O-labeled quinones to track oxygen transfer in redox reactions .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to simulate transition states and activation energies .

Q. What strategies are effective for evaluating the biological activity of this compound derivatives?

  • Methodological Answer :

  • Antiproliferative Assays : Test against human cervical cancer (HeLa) cells via MTT assays (IC50_{50} values typically 5–20 µM) .
  • Enzyme Inhibition : Assess acetylcholinesterase (AChE) inhibition using Ellman’s method (e.g., IC50_{50} ~1.2 µM for optimized phthalazine-dione hybrids) .
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., electron-withdrawing groups on the benzhydryl moiety) to enhance binding affinity .

Q. How can computational tools aid in designing this compound-based therapeutics?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding poses with target proteins (e.g., VEGFR-2 or AChE) .
  • MD Simulations : GROMACS for 100-ns trajectories to assess protein-ligand stability (RMSD <2.0 Å acceptable) .
  • ADMET Prediction : SwissADME to optimize logP (<5) and reduce hepatotoxicity risks .

Q. How should researchers address contradictions in toxicological data for naphthoquinone derivatives?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference data from ATSDR/NTP reports (e.g., hepatic effects in rodents vs. in vitro cytotoxicity) .
  • Dose-Response Validation : Replicate studies using standardized OECD guidelines (e.g., acute oral toxicity in Sprague-Dawley rats) .
  • Confounder Analysis : Control for metabolic differences (e.g., CYP450 isoforms) using human hepatocyte models .

Q. What experimental approaches resolve polymorphism in this compound crystals?

  • Methodological Answer :

  • Solvent Screening : Test polar (MeOH) vs. non-polar (toluene) solvents to isolate polymorphs (e.g., Form I vs. Form II) .
  • Thermal Analysis : DSC to identify melting points (e.g., ΔH fusion = 150–160 J/g) and phase transitions .
  • PXRD : Compare diffraction patterns with Cambridge Structural Database entries (e.g., match to 2-methoxynaphthalene-1,4-dione, Refcode: ABC123) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Benzhydrylnaphthalene-1,4-dione
Reactant of Route 2
2-Benzhydrylnaphthalene-1,4-dione

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